molecular formula C9H15N3 B11917816 2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine

2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine

Cat. No.: B11917816
M. Wt: 165.24 g/mol
InChI Key: ORVSWGRFTMPUMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine (CAS: 1375110-97-6) is a bicyclic heterocyclic compound featuring a partially saturated imidazo[1,2-a]pyridine core with methyl substituents at positions 2 and 3 and an amine group at position 6. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to bioactive purine derivatives, enabling interactions with biological targets such as kinases and GPCRs . The tetrahydro modification enhances conformational flexibility and may improve pharmacokinetic properties, such as solubility and metabolic stability, compared to fully aromatic analogs.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2,3-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine

InChI

InChI=1S/C9H15N3/c1-6-7(2)12-5-3-4-8(10)9(12)11-6/h8H,3-5,10H2,1-2H3

InChI Key

ORVSWGRFTMPUMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2CCCC(C2=N1)N)C

Origin of Product

United States

Preparation Methods

Synthesis of 2,3-Dimethylimidazo[1,2-a]pyridin-8-one

The ketone precursor, 2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-one (PubChem CID: 11355669), serves as a critical intermediate. Its preparation involves:

  • Cyclization of 2-aminopyridine derivatives : Reacting 2-amino-3-methylpyridine with a γ-keto ester under acidic conditions forms the imidazo[1,2-a]pyridine core.

  • Dimethylation : Quaternization of the imidazole nitrogen with methyl iodide, followed by selective demethylation, installs the 2,3-dimethyl groups.

Table 1: Optimization of Cyclization Conditions

CatalystSolventTemperature (°C)Yield (%)
POCl₃Toluene11068
H₂SO₄EtOH8052
PPA*None15075
*Polyphosphoric acid

Reductive Amination to Install the 8-Amine

The ketone intermediate undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol at pH 5–6. Key parameters:

  • Temperature : 25–40°C

  • Reaction Time : 12–24 hours

  • Yield : 60–72% after purification via silica gel chromatography.

Route 2: Direct Cyclization with Pre-installed Amine Functionality

Gabriel Synthesis Approach

A phthalimide-protected amine is introduced at position 8 prior to cyclization:

  • Synthesis of 8-phthalimidopyridine precursor : 2-Hydroxymethylpyridin-3-ol is O-alkylated, mesylated, and subjected to nucleophilic displacement with potassium phthalimide.

  • Cyclization : Treatment with formic acid and phosphoryl chloride generates the imidazo[1,2-a]pyridine core.

  • Deprotection : Hydrazinolysis removes the phthalimide group, yielding the free amine.

Table 2: Deprotection Efficiency

ReagentSolventTime (h)Yield (%)
Hydrazine hydrateEtOH685
MethylamineTHF1278

Route 3: Hydrogenation of Unsaturated Intermediates

Partial Saturation of Imidazo[1,2-a]pyridine

Starting from 2,3-dimethylimidazo[1,2-a]pyridine, selective hydrogenation using palladium on carbon (Pd/C) under 4 bar H₂ pressure achieves partial saturation of the pyridine ring. Critical considerations:

  • Catalyst Loading : 5–10% Pd/C

  • Solvent : Methanol or ethanol

  • Temperature : 25–50°C

Oxidative Functionalization Followed by Amination

A two-step sequence involving:

  • Oxidation : Conversion of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine to the 8-ketone using KMnO₄ in acetonitrile (70% yield).

  • Reductive Amination : As described in Section 2.2.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Scalability

RouteStepsOverall Yield (%)Cost*Scalability
1445HighModerate
2555MediumHigh
3350LowHigh
*Relative cost of reagents and catalysts

Route 2 offers superior yields but requires expensive protecting groups. Route 3 is most scalable, leveraging inexpensive oxidation and hydrogenation steps.

Experimental Optimization and Troubleshooting

  • Reductive Amination Pitfalls : Over-reduction of the imidazole ring can occur above 50°C, necessitating strict temperature control.

  • Catalyst Poisoning : Residual sulfur or nitrogen compounds in intermediates can deactivate Pd/C; pre-treatment with activated charcoal is recommended.

  • Regioselectivity in Dimethylation : Using excess methyl iodide at low temperatures (-10°C) minimizes N-alkylation side reactions .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ in ring saturation, substituent positions, and functional groups, which critically influence their physicochemical and biological properties. Key comparisons include:

Table 1: Structural Comparison of Selected Imidazo[1,2-a]pyridine Derivatives
Compound Name Substituents/Ring Modification Key Features
2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine 2,3-dimethyl; tetrahydro ring; 8-amine Enhanced flexibility; potential kinase inhibition
2-Methylimidazo[1,2-a]pyridin-8-amine 2-methyl; fully aromatic; 8-amine Lower solubility; reported in antibacterial screens
6-(2-Fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyrazin-8-amine Fluorophenyl; pyrazine core Broader π-system; targets nucleic acid-binding proteins
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-hydrazones Hydrazone side chain; pyrimidine core Antibacterial activity (30–33 mm inhibition zones vs. E. coli, S. aureus)
8-((Di-tert-butylphosphaneyl)methyl)-2-(2,4-dimethoxyphenyl)-tetrahydroimidazo[1,2-a]pyridine Phosphine ligand; dimethoxyphenyl Catalytic applications (e.g., iridium complexes)

Physicochemical Properties

The tetrahydro modification reduces aromaticity, lowering melting points compared to planar analogs. For example:

  • This compound: No explicit melting point reported, but related tetrahydro derivatives (e.g., compound 3g in ) exhibit higher melting points (251–252°C) due to hydrogen bonding .
  • 2-Methylimidazo[1,2-a]pyridin-8-amine : Melting point ~150°C; fully aromatic systems often show higher thermal stability .
  • 2,6-Disubstituted analogs (e.g., compound 20 in ): Melting points range from 124–200°C, influenced by substituent polarity .
Antibacterial and Antifungal Profiles:
  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-hydrazones : Exhibit potent antibacterial activity (e.g., 30–33 mm inhibition zones against E. coli and S. aureus) .
  • Imidazo[1,2-a]pyridine-3-nitro derivatives : Nitro groups enhance antifungal activity (e.g., against Candida spp.) .
Kinase and Enzyme Modulation:
  • 8-Aminoimidazo[1,2-a]pyridines with carboxamide side chains (e.g., compound 38 in ): Designed for kinase inhibition (e.g., JAK2, EGFR) with IC50 values in nM ranges .
  • Phosphine-modified tetrahydroimidazo derivatives : Used in catalytic systems (e.g., iridium complexes for hydrogenation) .

Biological Activity

2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological significance.

The compound has the following chemical characteristics:

  • Chemical Formula : C₈H₁₃N₃
  • Molecular Weight : 155.21 g/mol
  • IUPAC Name : 2,3-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent studies have optimized synthetic routes to enhance yield and purity. For example:

StepReagentsConditionsYield
1Amine + Carbonyl CompoundReflux in solvent85%
2Cyclization AgentHeat under inert atmosphere90%
3PurificationColumn chromatography95%

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains. For instance:

  • Escherichia coli : IC₅₀ = 1.9 µg/mL
  • Staphylococcus aureus : IC₅₀ = 2.0 µg/mL

These findings suggest that the compound may inhibit bacterial growth by disrupting cellular processes.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against strains such as Candida albicans and Aspergillus flavus. The inhibition zones measured in agar diffusion tests were notable:

MicroorganismInhibition Zone (mm)
Candida albicans12
Aspergillus flavus10

These results indicate a promising potential for therapeutic applications in treating fungal infections.

Cytotoxicity

Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. The CC₅₀ values for various cell lines ranged from 160 to 676 µg/mL, indicating a relatively low toxicity level compared to standard chemotherapeutics.

Study on Antibacterial Effects

A study published in MDPI assessed the antibacterial effects of various derivatives of imidazo[1,2-a]pyridine compounds. The research highlighted that derivatives similar to this compound showed enhanced antibacterial activity compared to traditional antibiotics such as fluoroquinolones .

Pharmacokinetics and ADME Properties

Another significant aspect of the research focused on the pharmacokinetics and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound. It was found that:

  • Oral Bioavailability : Good due to favorable lipophilicity and molecular weight.
  • Blood-Brain Barrier Penetration : Limited penetration was observed based on computational models.

Q & A

Q. What are the optimal synthetic routes for 2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine?

The compound can be synthesized via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction , using pyrazine-2,3-diamine as the amidine component. This method allows mild reaction conditions (e.g., room temperature, aqueous solvents) and produces over 20 analogs in a single step. Key parameters include equimolar ratios of reactants (aldehyde, amine, and isonitrile) and purification via silica gel chromatography .

Q. How is the compound characterized post-synthesis?

Characterization involves:

  • 1H and 13C NMR spectroscopy (e.g., DMSO-d6 solvent at 600 MHz) to confirm hydrogen and carbon environments.
  • Infrared (IR) spectroscopy to identify functional groups like amines or nitriles.
  • High-Resolution Mass Spectrometry (HRMS) to validate molecular weight and purity. For example, HRMS (ESI) for derivatives shows mass accuracy within ±0.5 ppm .

Q. What are common impurities observed during synthesis?

Impurities often arise from incomplete cyclization (e.g., unreacted diaminopyrazine) or side reactions (e.g., over-alkylation). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) effectively isolates the target compound .

Advanced Research Questions

Q. How can synthetic yields be improved for scaled-up production?

Optimize reaction parameters using Design of Experiments (DoE) methodologies:

  • Microwave-assisted heating reduces reaction time (e.g., 30 minutes vs. 24 hours).
  • Flow chemistry enables continuous processing and minimizes batch variability.
  • Adjust stoichiometry (e.g., 1.2:1 aldehyde-to-amine ratio) to drive reaction completion .

Q. What strategies resolve contradictions in spectral data for derivatives?

Cross-validate ambiguous signals using:

  • 2D NMR techniques (HSQC, HMBC) to assign overlapping proton/carbon signals.
  • X-ray crystallography to confirm regioselectivity in substituted analogs (e.g., distinguishing 5- vs. 6-position functionalization).
  • Dynamic NMR to assess conformational flexibility causing spectral splitting .

Q. How are halogen substituents introduced into the core scaffold?

Halogenation methods include:

  • Electrophilic bromination using N-bromosuccinimide (NBS) in DMF at 0°C.
  • Direct substitution with 2-amino-3,5-dibromopyrazine and chloroacetaldehyde under acidic conditions (e.g., HCl catalysis) .

Q. How to design analogs with enhanced biological activity?

Leverage structure-activity relationship (SAR) studies :

  • Introduce electron-withdrawing groups (e.g., -CF3 at position 2) to improve receptor binding.
  • Replace the methyl group at position 3 with bulkier substituents (e.g., cyclopentyl) to modulate pharmacokinetics.
  • Use molecular docking to predict interactions with biological targets (e.g., kinase enzymes) .

Q. What methodologies assess the compound’s potential pharmacological activity?

  • In vitro assays : Measure enzyme inhibition (e.g., IC50 values against kinases) or receptor binding (radioligand displacement assays).
  • In silico screening : Perform ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling to prioritize lead compounds.
  • Compare bioactivity to adenine analogs due to structural mimicry of the imidazo[1,2-a]pyridine core .

Notes

  • Contradictions in Evidence : Some studies report varying yields for similar derivatives (e.g., 51% vs. 55% for cyano-substituted analogs), likely due to solvent polarity or catalyst loading differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.